N²-Allyl Olefin Reactivity Enables Synthetic Diversification Inaccessible to N²-Methyl or N²-Ethyl Analogs
The terminal olefin of the N²-allyl group in 2-allyl-6-phenylpyridazin-3(2H)-one serves as a reactive handle for thiol-ene click reactions, cross-metathesis, and hydroboration–oxidation. The N²-methyl analog (CAS 2165-04-0) and N²-ethyl analog (CAS 83675-95-0) lack this olefin entirely and cannot undergo any of these transformations [1]. In the Rh-catalyzed asymmetric allylation methodology, 6-phenyl-3(2H)-pyridazinone (the N²-unsubstituted parent) is directly converted to the N²-allyl product with high branched-to-linear regioselectivity (>20:1) and enantioselectivities up to 94% ee, demonstrating both the synthetic accessibility and the stereochemical control achievable with this scaffold [2].
| Evidence Dimension | Presence of terminal olefin for further chemical diversification |
|---|---|
| Target Compound Data | Terminal C=C bond present (allyl group); reactive toward thiol-ene, cross-metathesis, hydroboration |
| Comparator Or Baseline | 2-Methyl-6-phenyl-3(2H)-pyridazinone (CAS 2165-04-0): no olefin; 2-Ethyl-6-phenyl-3(2H)-pyridazinone (CAS 83675-95-0): no olefin; Parent 6-phenyl-3(2H)-pyridazinone (CAS 2166-31-6): no N²-substituent |
| Quantified Difference | Target has one reactive terminal olefin; comparators have zero. Qualitative synthetic utility difference: target enables ≥3 distinct reaction pathways unavailable to comparators. |
| Conditions | Synthetic feasibility assessed via Rh-catalyzed allylation (Org. Lett. 2017, 19, 2326–2329) and standard olefin functionalization reactions. |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical discovery, the allyl handle enables library synthesis from a single scaffold, reducing the number of starting materials required and accelerating SAR exploration compared to purchasing multiple N²-alkyl analogs.
- [1] Parveen, S.; Breit, B. Chemo-, Regio-, and Enantioselective Rhodium-Catalyzed Allylation of Pyridazinones with Terminal Allenes. Org. Lett. 2017, 19 (9), 2326–2329. DOI: 10.1021/acs.orglett.7b00718. View Source
- [2] Parveen, S.; Breit, B. Chemo-, Regio-, and Enantioselective Rhodium-Catalyzed Allylation of Pyridazinones with Terminal Allenes. Org. Lett. 2017, 19 (9), 2326–2329. DOI: 10.1021/acs.orglett.7b00718. View Source
